molecular formula C10H7BrO2 B1589078 Methyl 4-(bromoethynyl)benzoate CAS No. 225928-10-9

Methyl 4-(bromoethynyl)benzoate

Cat. No. B1589078
M. Wt: 239.06 g/mol
InChI Key: LVAXOQWVIMIKSJ-UHFFFAOYSA-N
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Description

“Methyl 4-(bromoethynyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(bromoethynyl)benzoate” is almost planar . The compound is isostructural with methyl 4-iodobenzoate . The molecular formula is C10H7BrO2 .


Physical And Chemical Properties Analysis

“Methyl 4-(bromoethynyl)benzoate” has a molecular weight of 239.07 . It is a solid at 20°C . The melting point ranges from 54.0 to 57.0°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Methyl 4-(bromomethyl)benzoate, a related compound, can be synthesized using N-bromosuccinimide with an optimized process yielding a 90.5% product yield (Bi Yun-mei, 2012).
  • Structural Analysis : A comparative study of the crystal structures of similar bromo–hydroxy–benzoic acid derivatives provided insights into the formation of two-dimensional architectures via hydrogen bonds and Br⋯O interactions (P. A. Suchetan et al., 2016).

Applications in Organic Synthesis and Material Science

  • Liquid Crystal Synthesis : The synthesis of liquid crystal methyl [4-(nonyloxy) styryl] benzoate was achieved using methyl (4-bromomethyl) benzoate in a process that also involved kinetic studies (Maw‐Ling Wang et al., 2007).
  • Fluorescence Properties : Studies on methyl 4-(4-alkoxystyryl)benzoates showed their potential in liquid crystalline and fluorescence applications, indicating their stability up to 200°C and specific mesophase behaviors (Khushi Muhammad et al., 2016).

Biological and Environmental Applications

  • Pest Control : Methyl benzoate, a related compound, was discovered as a natural insecticide effective against various pests and was evaluated as a fumigant for controlling pests with minimal impact on apple quality, suggesting its potential in post-harvest pest control (Xiangbing Yang et al., 2020).
  • Insecticide Research : Another study highlighted the effectiveness of methyl benzoate as an environmentally friendly alternative for controlling stored product insects, indicating its potential as a substitute for traditional fumigants like methyl bromide (W. Morrison et al., 2019).

Safety And Hazards

“Methyl 4-(bromoethynyl)benzoate” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 4-(2-bromoethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAXOQWVIMIKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450152
Record name methyl 4-(bromoethynyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(bromoethynyl)benzoate

CAS RN

225928-10-9
Record name methyl 4-(bromoethynyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-ethynylbenzoate (50 g, 0.31 mol) in acetone (750 mL) was added AgNO3 (5 g, 29.7 mmol) and the reaction mixture was stirred for 1 hr. NBS (61.2 g, 0.34 mol) was added and the reaction mixture was stirred at room temperature for 20 hr, filtered and concentrated under reduced pressure. The residue was diluted in EA, and washed with iced 20% H2SO4. The organic layer was washed with water and brine, dried (Na2SO4), filtered, concentrated under reduced pressure to give a residue, which was recrystallized from MeOH (1 mL/4 g) to yield methyl 4-(bromoethynyl)benzoate (INT-1.4) as an off-yellow solid (67 g, 90%). 1H NMR (400 MHz, CDCl3) δ 7.98 (d, J=8.8 Hz, 2H), 7.51 (d, J=8.8 Hz, 2H), 3.92 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
61.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Liang, R Gopalaswamy, F Navas III… - The Journal of …, 2016 - ACS Publications
The difluoromethyl-allo-threonyl hydroxamate-based compound LPC-058 is a potent inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) in Gram-…
Number of citations: 18 pubs.acs.org
CF Steven, M Lee, GS Nichol… - European Journal of …, 2022 - Wiley Online Library
The fraction of sp 3 ‐hybdrised carbons (Fsp 3 ) in drug candidates and other biologically relevant compounds has been proposed to be an important physicochemical consideration …
Y Li, X Chen, D Huang, Z Xie, Y Liu - Frontiers in Chemistry, 2022 - frontiersin.org
Practical approaches for chemoselective mono-, di-, and tetra-bromination of terminal alkynes to generate 1-bromoalkynes, 1,2-dibromoalkenes, α,α-dibromoketones and 1,1,2,2-…
Number of citations: 4 www.frontiersin.org
PT Tung, CZ Zhong, TC Chien… - The Journal of Organic …, 2017 - ACS Publications
A simple synthetic method to construct the spirolactam framework from TfOH-catalyzed spirolactamization of cyclohex-2-enols bearing a tethered (arylethynyl(tosyl)amino)methyl moiety …
Number of citations: 8 pubs.acs.org
X Huang, H Chen, Z Huang, Y Xu, F Li… - The Journal of …, 2019 - ACS Publications
A visible light-induced cascade cyclization of thioamides with alkynes was developed to synthesize 1,3-thiozoles. The sulfur radical generated from thioamide via the single-electron …
Number of citations: 31 pubs.acs.org
X Li, P Sun, K Xie, D Zhou, J Peng, A Fan… - The Journal of …, 2020 - ACS Publications
A transition-metal-free route for tandem one-pot synthesis of naphthoquinonefuran derivatives from 2-hydroxynaphthoquinones has been developed. The sequentially accomplished …
Number of citations: 5 pubs.acs.org
D Liang, Q Jin, N Yan, J Feng, J Wang… - Advanced …, 2018 - Wiley Online Library
Surface enhanced Raman scattering (SERS) is widely used in biological applications due to its high sensitivity and deep tissue penetration. Most SERS nanoprobes with fluorophore …
Number of citations: 22 onlinelibrary.wiley.com
YC Liao - 2020 - search.proquest.com
利用三氯化銦催化劑, 可有效的將側鏈共軛苯乙烯炔-炔醯胺起始物, 進行分子內環化反應合成出δ-內醯胺. 起始物容易製備且合環過程中, 不需要添加額外的氧化劑(N-氧化物, 亞碸或環氧化物). …
Number of citations: 0 search.proquest.com
A ABOU SAMRA, PSN Plantes, F ROUSSI, S DESRAT - researchgate.net
Dans un effort pour trouver des inhibiteurs naturels des protéines anti-apoptotiques de la famille BCL-2, l’équipe de F. ROUSSI à l’Institut de Chimie des Substances Naturelles a …
Number of citations: 0 www.researchgate.net

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